molecular formula C11H17N3O2 B1526039 tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 165894-06-4

tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B1526039
CAS No.: 165894-06-4
M. Wt: 223.27 g/mol
InChI Key: DVXJIVBUWXAWHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” is C14H21N3O4 . The molecular weight is 295.34 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. The compound should be stored at a temperature between 28°C .

Scientific Research Applications

Microwave-Assisted Preparation of Dihydropyrazolo[1,5-a]pyrazine Derivatives

One study highlighted the use of tert-butyl isocyanide in a Ugi reaction, leading to the microwave-assisted preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones. This methodology demonstrates the neighboring-group-assisted cleavage of tert-butyl amides, showcasing a new convertible isocyanide's utility (Nikulnikov et al., 2009).

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Another research endeavor involved acylating tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by a reaction with alkyl hydrazines to yield fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Investigation of Pyrazolo[5,1-c][1,2,4]triazine Derivatives

Research on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one has been conducted. This work explored the compound's reactivity under various conditions, leading to the formation of novel amide derivatives, which could have implications for the design of biologically active compounds (Mironovich & Shcherbinin, 2014).

Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides

A study on the condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines resulted in a series of amides. These compounds were evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity, highlighting the therapeutic potential of these derivatives (Doležal et al., 2006).

Pyrazole Derivatives as Electron Transport Inhibitors

Another investigation focused on synthesizing and screening pyrazole derivatives as potential inhibitors of photosynthetic electron transport. This study aimed to understand the structural determinants of activity, contributing to the development of new herbicides (Vicentini et al., 2005).

Safety and Hazards

The safety data sheet for “tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” suggests that in case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-6-7-14-9(8-13)4-5-12-14/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJIVBUWXAWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-06-4
Record name 5-BOC-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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